molecular formula C22H17BrClN3O2 B11110192 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol

Cat. No.: B11110192
M. Wt: 470.7 g/mol
InChI Key: LIPNLVBMQGOIMZ-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by reacting 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.

    Introduction of the Bromine and Chlorine Substituents: This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Formation of the Imino Group: The final step involves the condensation of the benzoxazole derivative with 4-(dimethylamino)benzaldehyde under basic conditions to form the imino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.

    Condensation Reactions: The imino group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Condensation Reactions: Reagents such as amines or hydrazines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could yield various substituted phenols.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a fluorescent probe due to the presence of the benzoxazole moiety.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol would depend on its specific application. For example, as a fluorescent probe, it would interact with specific biomolecules and emit fluorescence upon excitation. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to its combination of halogen substituents, benzoxazole core, and imino group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Properties

Molecular Formula

C22H17BrClN3O2

Molecular Weight

470.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H17BrClN3O2/c1-27(2)17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(24)10-18(23)21(14)28/h3-12,28H,1-2H3

InChI Key

LIPNLVBMQGOIMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

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